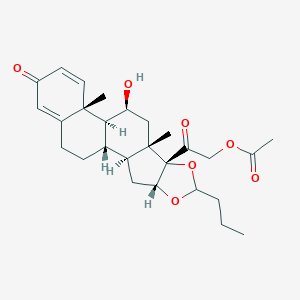

Budesonide 21-acetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-11,18-20,22-24,30H,5-8,12-14H2,1-4H3/t18-,19-,20-,22+,23?,24+,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIYSFVNRMBENV-PONRWWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535536 | |

| Record name | 2-[(4bS,5S,6aS,6bS,9aR,10aS,10bS)-5-Hydroxy-4a,6a-dimethyl-2-oxo-8-propyl-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51333-05-2 | |

| Record name | (11β,16α)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxypregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51333-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Budesonide 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051333052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4bS,5S,6aS,6bS,9aR,10aS,10bS)-5-Hydroxy-4a,6a-dimethyl-2-oxo-8-propyl-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUDESONIDE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZ2VA5QDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Budesonide 21 Acetate

1 Strategic Derivatization at the C-21 Hydroxyl Position

The hydroxyl group at the C-21 position of the budesonide (B1683875) structure is the primary target for chemical modification. smolecule.comnih.govresearchgate.net Esterification at this site allows for the attachment of various promoieties, transforming budesonide into a prodrug. These prodrugs are designed to be inactive until they are hydrolyzed in the body to release the active budesonide molecule. mdpi.comresearchgate.net

A prevalent strategy involves a two-step acylation process. The first step is the synthesis of budesonide-21-chloracetate, which acts as a versatile intermediate. smolecule.comnih.gov This intermediate contains a reactive chloroacetyl group that is susceptible to nucleophilic substitution. In the second step, this intermediate is reacted with various nucleophiles, such as amines or the carboxylate groups of amino acids, often facilitated by sodium iodide, to yield the final ester conjugates. smolecule.comnih.gov This approach allows for the systematic introduction of a wide range of functional groups to the C-21 position, thereby fine-tuning the properties of the resulting prodrug.

Synthesis of Amino Acid Ester Conjugates of Budesonide

Amino acid conjugates of budesonide represent a significant class of prodrugs designed to enhance properties like water solubility. nih.govresearchgate.net The synthesis typically involves the esterification of the C-21 hydroxyl group of budesonide with the carboxyl group of an N-protected amino acid. nih.govdovepress.com

In a typical procedure, N-Boc-protected amino acids (such as Boc-glycine, Boc-alanine, or Boc-phenylalanine) are used. nih.gov The coupling reaction is catalyzed by EDCI and DMAP in a solvent like dichloromethane (B109758). nih.gov The reaction mixture is stirred at a controlled temperature (e.g., 30°C) for several hours to produce the N-Boc-amino acid ester conjugate of budesonide. nih.govresearchgate.net Following the successful coupling, the N-Boc protecting group is removed. This deprotection step is commonly achieved using trifluoroacetic acid in dichloromethane at a low temperature (e.g., 0°C), which yields the final, water-soluble amino acid ester conjugate of budesonide. nih.govresearchgate.net For example, budesonide-21-glycine ester has been synthesized with a yield of 96.1% after deprotection. researchgate.net

Table 3: Synthesis of Budesonide 21-Amino Acid Ester Conjugates

| Budesonide Conjugate | N-Protected Amino Acid | Coupling Catalysts | Deprotection Agent | Final Yield | Reference(s) |

|---|---|---|---|---|---|

| Budesonide-21-glycine ester | Boc-glycine | EDCI / DMAP | Trifluoroacetic acid | 96.1% | nih.govresearchgate.net |

| Budesonide-21-alanine ester | Boc-alanine | EDCI / DMAP | Trifluoroacetic acid | Not specified | nih.govresearchgate.net |

| Budesonide-21-phenylalanine ester | Boc-phenylalanine | EDCI / DMAP | Trifluoroacetic acid | Not specified | nih.govresearchgate.net |

Synthesis of Phosphate (B84403) Ester Prodrugs (e.g., Budesonide 21-Phosphate)

To enhance the aqueous solubility of poorly soluble drugs like budesonide, phosphate ester prodrugs are synthesized. mdpi.com Budesonide 21-phosphate (Bud-21P) is a key example, designed to be acted upon by endogenous alkaline phosphatases in the body to release the active parent drug. mdpi.comresearchgate.net

Historically, the synthesis of Bud-21P involved the reaction of budesonide with diphosphoryl chloride in tetrahydrofuran (B95107) (THF) at a low temperature of -40 °C. mdpi.comgoogle.com This method, while effective, presents several challenges. Diphosphoryl chloride is highly reactive with water, necessitating stringent moisture-free conditions and making the chemical procedures more expensive. mdpi.com The reaction is also strongly exothermic, requiring carefully controlled low-temperature environments. mdpi.com

A more recent, straightforward, and safer one-pot procedure has been developed. nih.gov This method involves reacting budesonide with tetrabutylammonium (B224687) hydrogen phosphate and trichloroacetonitrile (B146778) in an acetonitrile (B52724) solvent at room temperature. mdpi.comgoogle.com The reaction proceeds over 24 hours and produces Bud-21P with a high yield of 83%. mdpi.comgoogle.com This approach is more manageable, less expensive, and safer than the traditional diphosphoryl chloride method. mdpi.comnih.gov

The resulting Bud-21P can be further converted into its highly water-soluble disodium (B8443419) salt (Bud-21P-Na2). mdpi.comresearchgate.net This is achieved by suspending Bud-21P in water and titrating it with a sodium hydroxide (B78521) (NaOH) solution to a pH of approximately 7.9, which yields the desired salt after solvent removal. mdpi.comgoogle.com The disodium salt is described as "freely soluble in water," a significant improvement over the parent budesonide, which is virtually insoluble. mdpi.com

| Parameter | Diphosphoryl Chloride Method | Tetrabutylammonium Hydrogen Phosphate Method |

|---|---|---|

| Reagents | Budesonide, diphosphoryl chloride | Budesonide, tetrabutylammonium dihydrogen phosphate, trichloroacetonitrile |

| Solvent | Tetrahydrofuran (THF) | Acetonitrile |

| Temperature | -40 °C | Room Temperature |

| Yield | ~75% google.com | 83% mdpi.comgoogle.com |

| Safety/Handling | Strongly exothermic, moisture-sensitive reagent, requires expensive procedures. mdpi.com | More manageable, safer, no strong acids produced during reaction. mdpi.comresearchgate.net |

Continuous Flow Chemistry Approaches for Steroid Synthesis

Continuous flow chemistry offers a modern, cost-effective, and scalable alternative to traditional batch processing for steroid synthesis. amt.ukresearchgate.net Research into the continuous flow synthesis of budesonide itself from 16α-Hydroxy Prednisolone (B192156) (16-HPS) demonstrates the advantages of this technology. amt.uk

In this process, a flow reactor is used to react 16-HPS with butyraldehyde. amt.uk The key parameters, including flow rate, temperature, residence time, and solvent volumes, are carefully controlled to optimize the reaction and achieve the desired molar ratio of the budesonide epimers (22R and 22S). amt.ukresearchgate.net This method avoids the use of highly corrosive acids, like hydrobromic acid (HBr), which are often required in batch methods and pose significant hazards on an industrial scale. amt.uk

The adoption of continuous flow processes for budesonide synthesis provides significant benefits, including reduced effluent generation and the elimination of costly purification steps that are necessary for batch-produced steroids. amt.uk The precise control over reaction conditions afforded by flow chemistry also allows for particle size optimization to obtain the desired solid product directly. amt.ukresearchgate.net This technology is readily transferable to industrial-scale production. amt.uk

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Type | Discrete batches in large reactors | Continuous stream in small channels/tubing researchgate.net |

| Reagent Handling | Often requires corrosive acids (e.g., HBr, hydrofluoric acid). amt.ukgoogle.com | Can avoid highly corrosive acids, improving safety. amt.uk |

| Process Control | Harsh reaction conditions, complex steps. google.com | Precise control over temperature, pressure, and residence time. amt.ukresearchgate.net |

| Purification | Requires expensive and repeated purification steps. amt.ukgoogle.com | Reduced need for purification, cost-effective. amt.uk |

| Scalability | Industrialization cost can be high. google.com | Readily transferable to industrial scale-up. amt.uk |

| Epimer Control | Difficult to control the desired ratio of epimers. amt.uk | Optimized control over the molar ratio of epimers. amt.ukresearchgate.net |

Reactivity and Fundamental Chemical Reactions of the 21-Acetate Moiety

The chemical behavior of budesonide 21-acetate is defined by the reactivity of its functional groups, particularly the ester at the C-21 position and the core steroid structure.

Acetylation Reactions and Mechanisms

The synthesis of this compound is fundamentally an acetylation reaction. smolecule.com This process involves the esterification of the 21-hydroxyl group of a steroid precursor, typically 11β,16α,17α,21-tetrahydroxypregna-1,4-diene-3,20-dione (also known as 16α-Hydroxy Prednisolone). smolecule.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group attacks an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, usually in the presence of a base. smolecule.com

A versatile two-step protocol is also employed for creating a variety of this compound derivatives. smolecule.com In the first step, budesonide is reacted with chloroacetyl chloride to form a key intermediate, budesonide-21-chloroacetate, with a yield of over 98%. smolecule.comresearchgate.net This intermediate can then undergo nucleophilic substitution with various amines or amino acids to produce a range of acetate (B1210297) conjugates. smolecule.comnih.gov This modification at the C-21 position alters the compound's physical properties, such as solubility and metabolic stability. smolecule.com

Hydrolysis Kinetics and Ester Cleavage Mechanisms

The 21-acetate ester bond in this compound is susceptible to hydrolysis, a reaction that cleaves the ester to release the parent compound, budesonide. smolecule.com This cleavage is a critical aspect of its behavior, particularly for prodrugs designed to release the active drug under specific physiological conditions.

The stability and hydrolysis kinetics of budesonide conjugates have been studied in various media. nih.gov For instance, certain amino acid ester conjugates, like budesonide-21-glycine ester and budesonide-21-alanine ester, demonstrate gradual hydrolysis in simulated alveolar fluid and lung homogenates, while they break down more rapidly in plasma. researchgate.net The rate of hydrolysis is pH-dependent. nih.govnottingham.ac.uk Studies have tracked the stability of conjugates over 48 hours in buffers at pH 1.2, 6.8, and 7.4, revealing different degradation profiles for each compound. nih.gov This differential stability is crucial for designing targeted drug delivery systems.

| Compound | Hydrolysis Behavior/Stability | Reference |

|---|---|---|

| Budesonide-21-glycine ester (3a) | Gradually and slowly hydrolyzed into Budesonide in alveolar fluid and lung homogenate; breaks down quickly in plasma. | researchgate.net |

| Budesonide-21-alanine ester (3c) | Gradually and slowly hydrolyzed into Budesonide in alveolar fluid and lung homogenate; breaks down quickly in plasma. | researchgate.net |

| Various Conjugates (3a, 3c, 3d, 3e) | Stability tested in pH 1.2, 6.8, and 7.4 buffers over 48 hours to determine hydrolysis curves. | nih.gov |

| PEG-prednisolone conjugates | Hydrolysis rates are pH-dependent, with half-lives of hours at physiological pH (7.4). | nottingham.ac.uk |

Oxidation and Reduction Pathways of the Steroid Nucleus

Like other steroids, the budesonide nucleus can undergo oxidation and reduction reactions, which are central to its metabolism and can affect its biological activity. smolecule.com The primary metabolic pathway for budesonide involves oxidation of the steroid core by the cytochrome P450 enzyme CYP3A4. mdpi.comdrugbank.comnih.gov This extensive first-pass metabolism in the liver converts budesonide into two major, largely inactive metabolites: 6β-hydroxybudesonide and 16α-hydroxyprednisolone. mdpi.comdrugbank.comisciii.es The glucocorticoid activity of these metabolites is less than 1% of the parent compound. drugbank.comisciii.es

In addition to oxidation, reduction reactions can also occur on the steroid nucleus. For example, studies on related corticosteroids have shown that the ketone group at the C-20 position can be microbially reduced to a hydroxy group (e.g., 20β-hydroxy-prednisone). semanticscholar.org This suggests a potential reduction pathway for the C-20 ketone of budesonide.

Furthermore, the mechanism of action of glucocorticoids is tied to cellular redox-sensitive pathways. They recruit histone deacetylase 2 (HDAC2) to suppress inflammatory gene expression. mdpi.comnih.govucl.ac.be The activity of HDAC2 itself can be diminished by oxidative stress, which is a factor in corticosteroid resistance. nih.govnih.gov

Advanced Analytical Characterization and Impurity Profiling of Budesonide 21 Acetate

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone for the analytical characterization and impurity profiling of budesonide (B1683875) and its related substances, including Budesonide 21-acetate. smolecule.comamazonaws.com High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools employed for this purpose. amazonaws.comrjptonline.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of HPLC methods are crucial for the accurate analysis of this compound. nih.govnanobioletters.com These methods are designed to be specific, linear, accurate, precise, and robust, ensuring reliable quantification and impurity profiling. nih.govnih.gov

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of budesonide and its impurities. nih.govsielc.com These methods typically utilize a non-polar stationary phase, such as a C18 or C8 column, and a polar mobile phase. nih.govresearchgate.net

One RP-HPLC method for budesonide analysis employed a μ-Bondapak C18 column with a mobile phase of acetonitrile (B52724) and monobasic potassium phosphate (B84403) (pH 3.2) at a 55:45 ratio. nih.gov Another method utilized a Hypersil C18 column with a mobile phase consisting of ethanol, acetonitrile, and phosphate buffer (pH 3.4) in a 2:30:68 v/v/v ratio. nih.gov The United States Pharmacopeia (USP) specifies an LC method for the limit of this compound using a 4.6-mm × 15-cm L1 packing column with a mobile phase of acetonitrile and a buffer of monobasic sodium phosphate and phosphoric acid (32:68). uspnf.com

Table 1: Examples of Reverse Phase HPLC Methods for Budesonide Analysis

| Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| μ-Bondapak C18 (250 mm × 4.6 mm, 5 μm) | Acetonitrile: Monobasic potassium phosphate (pH 3.2) (55:45) | 1 ml/min | UV at 244 nm | nih.gov |

| Hypersil C18 | Ethanol:Acetonitrile:Phosphate buffer (pH 3.4; 25.6 mM) (2:30:68, v/v/v) | 1.5 ml/min | UV at 240 nm | nih.gov |

| Zorbox C18 | Formic acid:Acetonitrile:Methanol (B129727) (25:10:65) | 1.0 ml/min | PDA at 240 nm | researchgate.net |

| L1 packing (4.6-mm × 15-cm; 5-µm) | Acetonitrile and Buffer (32:68) | 1.5 mL/min | UV 254 nm | uspnf.com |

Stability-indicating HPLC methods are essential for distinguishing the active pharmaceutical ingredient from its degradation products. nanobioletters.comnih.gov These methods are validated by subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and heat to ensure that any resulting degradants are well-separated from the main peak. nih.govresearchgate.net

A novel stability-indicating HPLC method was developed that successfully separated the epimers of budesonide, their related impurities, and degradation products. nih.gov This method demonstrated a linear UV response, good system precision and accuracy, and high sensitivity and specificity for budesonide. nih.gov Another study developed a stability-indicating RP-HPLC method for budesonide suppositories, which was validated according to ICH Q2 guidelines. nanobioletters.com Forced degradation studies confirmed the method's selectivity in detecting budesonide under various degradation scenarios. nanobioletters.com

Both gradient and isocratic elution modes are utilized in the HPLC analysis of budesonide and its related compounds. tijer.org In isocratic elution, the mobile phase composition remains constant throughout the run, which is a simpler approach. researchgate.nettijer.org Gradient elution involves changing the mobile phase composition during the analysis, which is often necessary to resolve complex mixtures of impurities with different polarities. scirp.orgnih.gov

For instance, a gradient method for analyzing budesonide and its photodegradation impurity used a mobile phase system consisting of water (A) and acetonitrile (B), with the percentage of B changing over time. scirp.org Conversely, an isocratic method for budesonide and its hemiesters used a constant mobile phase of acetonitrile and monobasic potassium phosphate. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) Applications

HPTLC is another valuable chromatographic technique for the analysis of budesonide. amazonaws.cominnovareacademics.in It offers the advantage of analyzing multiple samples simultaneously. A stability-indicating HPTLC method for budesonide was developed using aluminum plates pre-coated with silica (B1680970) gel 60 F254 as the stationary phase and a mobile phase of ethyl acetate (B1210297) and toluene (B28343) (7:3 v/v). innovareacademics.in Densitometric evaluation was performed at 246 nm. innovareacademics.in Another HPTLC method for the simultaneous estimation of budesonide and levalbuterol (B1212921) hydrochloride used a mobile phase of toluene, methanol, and triethylamine (B128534) (7:3:0.2, v/v/v) with quantification at 275 nm. researchgate.net

Table 2: HPTLC Method Parameters for Budesonide Analysis

| Stationary Phase | Mobile Phase | Detection Wavelength | Rf Value of Budesonide | Reference |

|---|---|---|---|---|

| Silica gel 60 F254 | Ethyl acetate: Toluene (7:3) v/v | 246 nm | 0.48 ± 0.03 | innovareacademics.in |

| Silica gel 60 F254 | Toluene: Methanol: Triethylamine (7:3:0.2, v/v/v) | 275 nm | 0.61 ± 0.02 | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) for Degradation Studies

UPLC is a more recent advancement in liquid chromatography that offers higher resolution, sensitivity, and speed compared to conventional HPLC. researchgate.netcosmosscholars.com It is particularly useful for complex degradation studies. Forced degradation studies of budesonide, along with other compounds, have been conducted using UPLC to understand its chemical stability under various stress conditions as per ICH guidelines. cosmosscholars.com In one study, UPLC was coupled with mass spectrometry (LC-MS/MS) to identify and characterize degradation products of budesonide in respules formulation, demonstrating the power of this technique in impurity profiling. researchgate.net

Spectroscopic Elucidation Methods

Spectroscopic methods are fundamental in confirming the chemical structure of this compound and identifying potential impurities. These techniques provide detailed information about the molecular framework and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules like this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule. In a study of budesonide conjugates, the ¹H NMR spectrum of the parent budesonide in deuterated chloroform (B151607) (CDCl₃) showed characteristic signals corresponding to its complex steroidal structure. nih.govdovepress.com For instance, the olefinic protons (C₁-H and C₂-H) appear as doublets of doublets at approximately δ 7.30 and δ 6.28 ppm, respectively, while the C₄-H proton is observed as a singlet at δ 6.03 ppm. nih.govdovepress.com The protons at C₂₁ and C₁₆, adjacent to oxygen atoms, are found in a multiplet between δ 4.58 and δ 4.45 ppm. nih.govdovepress.com

While specific ¹H NMR data for this compound is not detailed in the provided results, the acetylation at the C-21 position would cause a downfield shift of the C₂₁-H protons compared to the parent budesonide, due to the deshielding effect of the acetate group. The methyl protons of the acetate group would introduce a new singlet, typically appearing in the region of δ 2.0-2.2 ppm.

A study on Budesonide 21-phosphate, a related compound, provides further insight into the expected spectral regions for key protons. In this analysis, using deuterated methanol (CD₃OD), the olefinic protons were observed at δ 7.47 (d, J = 10.1 Hz, 1H) and δ 6.26 (d, J = 10.1 Hz, 1H), with the C₄-H proton at δ 6.01 (s, 1H). mdpi.comsemanticscholar.orggoogle.comgoogle.com

| Proton Assignment (Budesonide in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity |

| C₁-H | 7.30 | dd |

| C₂-H | 6.28 | dd |

| C₄-H | 6.03 | s |

| C₂₁-H, C₁₆-H | 4.58–4.45 | m |

| C₂₄-H, C₁₁-H | 4.27–4.15 | m |

Mass Spectrometry (MS) and LC-MS/MS for Molecular Identification and Impurity Profiling

Mass spectrometry is an indispensable technique for determining the molecular weight and fragmentation patterns of this compound, which aids in its identification and the characterization of related impurities.

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly used in conjunction with liquid chromatography (LC-MS) for the analysis of corticosteroids.

ESI-MS is particularly useful for analyzing polar and thermally labile molecules. In positive ESI mode, this compound is expected to form a protonated molecule [M+H]⁺. Studies on related budesonide compounds have shown the formation of [M+H]⁺ ions, which can be further fragmented in tandem mass spectrometry (MS/MS) to provide structural information. mdpi.comsemanticscholar.orggoogle.comgoogle.comresearchgate.net For instance, the fragmentation of the dimeric ion of budesonide (m/z 861) in ESI-MS/MS yielded the protonated monomer at m/z 431. scirp.org

APCI is another valuable ionization technique, often used for less polar molecules. A study on the analysis of budesonide epimers and hydrocortisone (B1673445) utilized negative APCI tandem mass spectrometry in selected reaction monitoring (SRM) mode. researchgate.net While ESI is prone to matrix effects, APCI can sometimes offer reduced ion suppression, making it a suitable alternative for complex sample matrices. taylorandfrancis.com

A detailed LC-MS/MS method for the estimation of budesonide in human plasma involved ESI, where the parent peak for budesonide was observed at m/z 413.5 and a daughter peak at m/z 323.1. derpharmachemica.com For this compound, with a molecular weight of 472.57 g/mol , the expected protonated molecule [M+H]⁺ would have an m/z of approximately 473.6. allmpus.comsynthinkchemicals.comnih.gov

| Ionization Technique | Typical Application | Observed Ions (Related Compounds) |

| Electrospray Ionization (ESI) | Polar, thermally labile molecules | [M+H]⁺, [M+Na]⁺, Dimeric ions [2M+H]⁺ |

| Atmospheric Pressure Chemical Ionization (APCI) | Less polar molecules, reduced matrix effects | [M+H]⁺, specific fragment ions in SRM mode |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Detection Wavelength Optimization

UV-Vis spectroscopy is a robust and widely used technique for the quantitative analysis of corticosteroids, including this compound, due to the presence of a chromophoric α,β-unsaturated ketone system in the A-ring of the steroid nucleus.

The maximum absorption wavelength (λmax) for budesonide is consistently reported to be around 246 nm. japsonline.comresearchgate.netjprinfo.com This wavelength is typically used for the densitometric evaluation in HPTLC and for detection in HPLC methods. researchgate.net Other studies have reported using detection wavelengths of 242 nm, 244 nm, and 254 nm for budesonide and its related substances, indicating that the optimal wavelength can vary slightly depending on the specific mobile phase composition and analytical conditions. uspnf.comdissolutiontech.comresearchgate.netnih.govresearchgate.netnih.gov For instance, a stability-indicating HPLC method for budesonide used a UV detection wavelength of 244 nm. researchgate.net Another HPLC method for the simultaneous estimation of budesonide and formoterol (B127741) fumarate (B1241708) used a detection wavelength of 252 nm. jddtonline.info

The linearity of the UV response is crucial for quantitative analysis. For budesonide, a linear relationship between absorbance and concentration has been demonstrated in the range of 1.4 to 25 µg/ml. japsonline.comresearchgate.net The method is validated for parameters such as accuracy, precision, repeatability, and reproducibility, ensuring reliable quantification. japsonline.comresearchgate.netjprinfo.com

| Analytical Technique | Parameter | Value/Range |

| UV-Vis Spectroscopy | λmax | ~246 nm japsonline.comresearchgate.netjprinfo.com |

| HPLC-UV | Detection Wavelengths | 242 nm, 244 nm, 252 nm, 254 nm uspnf.comdissolutiontech.comresearchgate.netnih.govresearchgate.netnih.govjddtonline.info |

| Quantitative Analysis | Linearity Range (Budesonide) | 1.4 - 25 µg/ml japsonline.comresearchgate.net |

Impurity Analysis and Reference Standard Applications for this compound

This compound is itself considered a significant impurity in the production of budesonide. smolecule.com It is designated as "Budesonide Impurity K" in the European Pharmacopoeia and is also recognized as a USP impurity. smolecule.comsynzeal.com As such, it serves as a critical reference standard for the quality control of budesonide formulations. smolecule.com The use of a well-characterized reference standard of this compound is essential for the development and validation of analytical methods aimed at detecting and quantifying this impurity in the active pharmaceutical ingredient (API) and final drug products. synzeal.com

The United States Pharmacopeia (USP) outlines a liquid chromatography (LC) method for the determination of the 21-acetate of budesonide, with an acceptance criterion of not more than 0.10%. uspnf.com This highlights the regulatory importance of controlling this specific impurity.

The analysis of impurities in pharmaceuticals is a critical aspect of drug development and manufacturing, as impurities can impact the safety and efficacy of the drug. smolecule.com The study of this compound as an impurity involves understanding its formation pathways, stability, and potential degradation products.

Role as a Pharmaceutical Impurity (e.g., Budesonide EP Impurity K, USP this compound)

This compound is officially recognized as "Budesonide EP Impurity K" by the European Pharmacopoeia (EP) and as "this compound" by the United States Pharmacopeia (USP). smolecule.comsynzeal.com It is considered a process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient (API), budesonide. The formation typically involves the acetylation of the 21-hydroxyl group of the parent steroid molecule.

The control of this impurity is a critical aspect of quality control in the manufacturing of budesonide. Both the EP and USP monographs for budesonide specify strict limits for the presence of this and other impurities to ensure the safety and efficacy of the final drug product. For instance, the USP stipulates an acceptance criterion of not more than 0.10% for the 21-acetate of budesonide in the drug substance. drugfuture.comuspnf.com

The analytical challenge lies in the structural similarity between budesonide and its 21-acetate derivative, which necessitates the development of highly specific, stability-indicating analytical methods capable of resolving these compounds effectively. researchgate.net Research has focused on developing robust chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), to accurately quantify this compound in the presence of the budesonide API and its other related substances. nih.govgimitec.com Studies have highlighted the difficulty of separating all potential impurities, as some, like Budesonide Impurity K, may be strongly retained on certain columns or co-elute with other degradation products, requiring careful method optimization. nih.gov

Use as a Reference Standard in Quality Control and Analytical Method Development

The availability of highly purified this compound as a reference standard is indispensable for the pharmaceutical industry. synthinkchemicals.com It serves a pivotal role in the quality control of budesonide formulations and the development and validation of analytical methods. synzeal.com

As a reference standard, this compound is used for:

Impurity Identification: It allows for the unambiguous identification of the Budesonide EP Impurity K peak in chromatograms of budesonide API and finished products.

Method Validation: During the validation of new analytical methods, the reference standard is used to assess key parameters such as specificity, linearity, accuracy, precision, and the limit of quantification (LOQ). synzeal.comresearchgate.net For example, it is spiked into sample solutions to confirm that the method can effectively separate the impurity from the main component and other related substances.

System Suitability Testing: In routine quality control testing, the reference standard can be used to verify the performance of the chromatographic system before analyzing samples. The resolution between the budesonide epimers and the impurity epimers is a key system suitability requirement. drugfuture.com

Stability Studies: It is used as a marker in stability studies to monitor the potential degradation of budesonide or the formation of new impurities under various stress conditions (e.g., acid, base, oxidation, heat). researchgate.net

The United States Pharmacopeia outlines a specific HPLC method for limiting "21-Acetate of Budesonide," demonstrating its regulatory importance. The parameters for this method are detailed in the table below.

Table 2: USP Chromatographic Method for Analysis of this compound

| Parameter | Specification |

| Mode | Liquid Chromatography (LC) |

| Detector | UV 254 nm |

| Column | 4.6-mm × 15-cm; 5-µm packing L1 |

| Mobile Phase | Acetonitrile and Buffer (45:55) (Buffer: 3.17 mg/mL monobasic sodium phosphate and 0.23 mg/mL phosphoric acid, pH 3.2) |

| Flow Rate | 1.5 mL/min |

| Injection Volume | 20 µL |

| Relative Retention Times | Budesonide epimer B (1.0), Budesonide epimer A (1.1), this compound epimer 1 (3.1), this compound epimer 2 (3.2) |

| Acceptance Criteria | Not More Than 0.10% of the 21-acetate of budesonide is found. |

Source: USP-NF. drugfuture.comuspnf.com

The development of such precise analytical methods, enabled by the use of well-characterized reference standards like this compound, is fundamental to ensuring that each batch of budesonide released to the market meets the stringent requirements for purity and quality.

Biochemical Transformations and Molecular Interactions in Prodrug Research Involving Budesonide 21 Acetate

Biotransformation of Budesonide (B1683875) 21-Acetate to Active Budesonide

Budesonide 21-acetate is a C-21 acetylated derivative, or prodrug, of budesonide. smolecule.com Its structure is modified by the addition of an acetate (B1210297) group at the 21-position, which alters its physicochemical properties. smolecule.com For this compound to exert its therapeutic effects, it must first be converted into its active form, budesonide. This biotransformation is a critical step, primarily involving the cleavage of the acetate ester to release the active parent compound. smolecule.comnih.gov This process can occur through enzymatic action and hydrolysis under physiological conditions.

The conversion of ester prodrugs like this compound to their active form is often facilitated by enzymes. nih.gov Esterases, such as carboxylesterases found in plasma and various tissues, are responsible for hydrolyzing the ester bond. researchgate.net Research on budesonide conjugates indicates that the activity of carboxylesterase in rat plasma is significantly higher than in human plasma, a factor considered in biological stability studies. researchgate.net The goal of such a prodrug strategy is to ensure the release of the active steroid. nih.gov In the context of advanced drug delivery systems, such as antibody-drug conjugates, linker technologies are designed to be stable in plasma but cleavable by specific enzymes like proteases within target cells, which then initiates a process to release the active drug. chemrxiv.org

Beyond enzymatic action, this compound can undergo hydrolysis under physiological conditions to release the parent budesonide. smolecule.com The stability and rate of this chemical transformation are influenced by factors such as pH. researchgate.net Studies involving stress degradation of budesonide and its derivatives include hydrolysis under various pH conditions to assess stability and degradation pathways. researchgate.net For colon-targeted delivery systems of budesonide, formulations are designed to withstand the acidic pH of the stomach and the higher pH of the small intestine before releasing the drug in the colon, which has a slightly lower pH (around 6.8) than the small intestine (around 7.4). nih.gov The hydrolysis of the acetate group from this compound is a key step in making the active glucocorticoid available to its target receptors. smolecule.com

Glucocorticoid Receptor Binding Kinetics (of the active budesonide released from the prodrug)

Once budesonide is released from its 21-acetate prodrug, its anti-inflammatory activity is mediated through high-affinity binding to the glucocorticoid receptor (GR). patsnap.compatsnap.com The kinetics of this binding—how quickly the drug associates with and dissociates from the receptor—is a key determinant of its potency and duration of action.

The binding kinetics of budesonide to the human glucocorticoid receptor have been quantified using receptors from human lung tissue. nih.gov These studies determine the association rate constant (kₐ), which measures the rate of formation of the drug-receptor complex, and the dissociation rate constant (kₑ), which measures its rate of breakdown.

From these kinetic constants, an equilibrium dissociation constant (Kᴅ) can be calculated, representing the concentration of the drug required to occupy 50% of the receptors at equilibrium. researchgate.net A lower Kᴅ value indicates a higher binding affinity. For budesonide, the Kᴅ has been determined to be 1.32 nmol/L. nih.gov The half-life of the budesonide-receptor complex, another critical parameter derived from kinetic studies, is approximately 4.6 hours. nih.gov

| Parameter | Value |

|---|---|

| Association Constant (kₐ) | 18.9 x 10⁵ L·mol⁻¹·min⁻¹ |

| Dissociation Constant (kₑ) | 25.0 x 10⁻⁴ min⁻¹ |

| Equilibrium Dissociation Constant (Kᴅ) | 1.32 nmol/L |

| Half-life of Receptor Complex | 4.6 hours |

Relative receptor affinity (RRA) is a measure used to compare the binding strength of different glucocorticoids to the GR, typically using dexamethasone (B1670325) as a reference standard. nih.govnih.gov Budesonide demonstrates a significantly higher affinity for the GR than dexamethasone. nih.govpharmgkb.org In studies using human lung tissue, budesonide showed an RRA of 855, where dexamethasone was set to 100. nih.gov The (22R)-epimer of budesonide is noted to be about twice as active as the (22S)-epimer and 14 times more active than dexamethasone. nih.gov

In comparison to other inhaled corticosteroids, budesonide's affinity is lower than that of fluticasone (B1203827) propionate (B1217596) and mometasone (B142194) furoate. pharmgkb.orgmdpi.com However, affinity is not the sole determinant of clinical effect; factors like drug concentration at the receptor site are also crucial. nih.gov

Selectivity studies assess the binding affinity of a drug for its target receptor versus other, structurally similar receptors, such as the progesterone (B1679170) receptor (PR). nih.govqdcxjkg.com High selectivity is desirable to minimize off-target effects. Budesonide exhibits high selectivity for the glucocorticoid receptor over the progesterone receptor, with a selectivity ratio (RBA-GR/RBA-PR) of 44, which was the highest among the inhaled glucocorticoids tested in one study. nih.govqdcxjkg.com

| Compound | Relative Receptor Affinity (RRA) (Dexamethasone = 100) | GR/PR Selectivity Ratio |

|---|---|---|

| Dexamethasone | 100 | 476 |

| Budesonide | 855 nih.gov | 44 nih.govqdcxjkg.com |

| Fluticasone Propionate | 1910 nih.gov | 12 nih.govqdcxjkg.com |

| Mometasone Furoate | Higher than Fluticasone Propionate pharmgkb.org | 1.1 nih.govqdcxjkg.com |

| Triamcinolone Acetonide | Lower than Budesonide pharmgkb.org | 18 nih.govqdcxjkg.com |

Modulation of Cellular Pathways (via transformed budesonide)

The binding of budesonide to the glucocorticoid receptor initiates a cascade of molecular events that modulate cellular pathways, primarily leading to potent anti-inflammatory and immunosuppressive effects. patsnap.com Upon binding, the budesonide-GR complex translocates to the cell nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs). patsnap.compatsnap.com

This interaction modulates the transcription of a wide array of genes. mdpi.comnih.gov Budesonide upregulates the expression of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2, a key enzyme in the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com Concurrently, it suppresses the expression of pro-inflammatory genes. patsnap.commdpi.com This is achieved in part by interfering with the activity of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are central to the inflammatory response. patsnap.comnih.gov

Research has shown that budesonide treatment leads to the reduced expression of pro-inflammatory cytokines such as IL-1β, IL-4, IL-5, IL-6, IL-13, and TNF-α. patsnap.comnih.govabcam.com Studies in mouse models have demonstrated that budesonide can modulate hundreds of genes involved in diverse pathways, including cell cycle control, apoptosis (via Mad2/3 and Bim/Blk), and signal transduction pathways like the G protein pathway and MAPK cascade. nih.gov Furthermore, budesonide has been shown to modulate the transforming growth factor-β (TGF-β) signaling pathway by inhibiting the activation of its intracellular effectors, the Smad proteins, thereby influencing processes like tissue remodeling and fibrosis. nih.gov

Inhibition of Pro-inflammatory Mediators (e.g., Cytokines, Cyclooxygenase, Lipoxygenase)

This compound, a C-21 acetylated derivative of the potent glucocorticoid budesonide, demonstrates significant anti-inflammatory activity by influencing the production and function of various pro-inflammatory mediators. smolecule.com Its mechanism, largely mirroring that of its parent compound budesonide, involves interaction with glucocorticoid receptors, which leads to the downregulation of inflammatory pathways. smolecule.comrjptonline.org This interaction inhibits the expression of pro-inflammatory cytokines and key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). smolecule.comnih.gov

The primary anti-inflammatory effect of glucocorticoids like budesonide is the inhibition of inflammatory cytokine production. nih.gov Studies have shown that budesonide potently inhibits the release of multiple cytokines from various immune and epithelial cells. In human lung macrophages, budesonide was found to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in a concentration-dependent manner. karger.com Similarly, in peripheral blood mononuclear cells (PBMCs), budesonide reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. clinmedjournals.orgclinmedjournals.org Research on budesonide conjugates, which are structurally related to this compound, also highlights this inhibitory action. For instance, certain budesonide-21-ester conjugates significantly inhibited IL-6 production in lipopolysaccharide (LPS)-induced A549 lung cells. nih.govresearchgate.net The inhibitory effect of budesonide on cytokine release has been shown to be more potent than that of other corticosteroids like dexamethasone in some experimental models. fda.gov

The influence of budesonide extends to the arachidonic acid cascade, which is mediated by cyclooxygenase and lipoxygenase enzymes. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are powerful mediators of inflammation. nih.gov Glucocorticoids are known to inhibit phospholipase A2, the enzyme that releases arachidonic acid from cell membranes, thereby reducing the substrate available for both COX and LOX pathways. drugbank.comsemanticscholar.org By inhibiting these pathways, budesonide effectively reduces the production of these inflammatory lipids. nih.govnih.gov This dual inhibition of both cytokine pathways and the arachidonic acid cascade is central to its broad anti-inflammatory efficacy. aacrjournals.org

| Mediator | Cell Type / Model | Key Research Finding | Reference |

|---|---|---|---|

| TNF-α, IL-1β, IL-6 | Peripheral Blood Mononuclear Cells (PBMCs) | Budesonide inhibited the production of TNFα, IL-1β, and IL-6 in both unstimulated and LPS-stimulated PBMCs. Maximum inhibition for unstimulated cells was at 10-8 M. | clinmedjournals.orgclinmedjournals.org |

| IL-6 | A549 Lung Cells (LPS-induced) | Budesonide-21-ester conjugates (1 nM) significantly inhibited IL-6 production, with some conjugates showing inhibitory rates almost twice that of the parent budesonide. | nih.govresearchgate.net |

| TNF-α, IL-6, IL-8 | Human Lung Macrophages | Budesonide inhibited sPLA₂-induced release of TNF-α, IL-6, and IL-8 in a concentration-dependent manner, with complete inhibition at 1,000 nM. | karger.com |

| IL-4 | Human Mast Cells (HMC-1) | IL-4 was the most susceptible cytokine to inhibition by budesonide, which showed greater potency than dexamethasone. | fda.gov |

| Cyclooxygenase (COX) & Lipoxygenase (LOX) | General Mechanism | The mechanism involves the inhibition of phospholipase A2, which reduces the availability of arachidonic acid for conversion into prostaglandins and leukotrienes by COX and LOX enzymes. | nih.govdrugbank.com |

Immune Response Modulation

This compound modulates the immune system primarily through the mechanisms established for its parent compound, budesonide, which is a potent glucocorticoid. smolecule.com The cornerstone of this modulation is the binding of the compound to glucocorticoid receptors, which are present in nearly all cell types, including key immune cells. nih.govtga.gov.au This interaction triggers a cascade of genomic effects, leading to the suppression of immune responses. smolecule.comnih.gov

The modulatory effects of budesonide are extensive, influencing the activation, proliferation, migration, and apoptosis of various immune cells. tga.gov.au It has been shown to inhibit the activation of neutrophils and prevent their migration into lung tissue during inflammation. nih.gov In studies involving peripheral blood mononuclear cells (PBMCs), budesonide can inhibit cell proliferation, particularly at lower concentrations. clinmedjournals.org Furthermore, it affects the function of lymphocytes, the central cells of the adaptive immune response. Research has demonstrated that budesonide can reduce the number of type 2 T-helper (Th2) cells and type 2 innate lymphoid cells (ILC2s), which are critical drivers of allergic inflammation. ersnet.org This reduction in key inflammatory cell populations contributes significantly to its therapeutic effects in immune-mediated conditions. ersnet.org

The modulation also involves altering the balance of cytokine production by immune cells. Beyond simply inhibiting pro-inflammatory cytokines, budesonide can also affect the production of anti-inflammatory cytokines, such as IL-10 and IL-1ra, although the effects can be complex and context-dependent. clinmedjournals.org For example, while budesonide generally suppresses pro-inflammatory cytokine production by LPS-stimulated PBMCs, its effect on anti-inflammatory cytokines can vary. clinmedjournals.org By binding to glucocorticoid receptors, budesonide interferes with the activity of inflammatory transcription factors like NF-κB, a key regulator of immune and inflammatory genes. fda.gov This inhibition of master regulatory signals provides a broad-spectrum suppression of the inflammatory process. drugbank.com

| Immune Cell Type | Observed Effect | Study Context / Model | Reference |

|---|---|---|---|

| Lymphocytes (Th2) & ILC2s | Significantly reduced cell numbers in vivo and in vitro. | Airway cells from pediatric severe asthma patients treated with steroids. | ersnet.org |

| Peripheral Blood Mononuclear Cells (PBMCs) | Inhibited cell proliferation at a concentration of 10-8 M. | In vitro study on human PBMCs. | clinmedjournals.org |

| Neutrophils | Significantly decreased total leukocyte and neutrophil counts in BALF. | Rabbit model of severe lung injury. | nih.gov |

| Mononuclear Phagocytes | Inhibited secretion of pro-inflammatory cytokines. | Study on mononuclear phagocytes related to inflammatory bowel disease (IBD). | fda.gov |

| T-cells | Reduced T-cell numbers, but less general suppression compared to dexamethasone. | Rat model of acute experimental colitis. | fda.gov |

Advanced Material Science and Drug Delivery System Design for Budesonide and Its 21 Derivatives

Polymeric Nanoparticle Formulations for Controlled Release

Polymeric nanoparticles serve as versatile carriers for hydrophobic drugs like budesonide (B1683875), enabling sustained release and protecting the drug from premature degradation. The choice of polymer and formulation method significantly influences the final characteristics of the delivery system.

Biodegradable and biocompatible polymers such as Polylactide (PLA) and its copolymer, Poly(lactic-co-glycolic) acid (PLGA), are extensively used for creating nanoparticle drug delivery systems. benthamscience.comarvojournals.org These polymers are favored due to their approval by regulatory bodies like the FDA for parenteral administration and their ability to offer controlled drug release. mdpi.com

Research has demonstrated the successful encapsulation of budesonide into both PLA and PLGA nanoparticles. arvojournals.orgunesp.br For instance, budesonide-loaded PLA nanoparticles with a mean size of 345 nm have been developed using a solvent evaporation technique. arvojournals.org Similarly, PLGA has been used to formulate nanoparticles that provide sustained drug release. researchgate.netnih.gov One study reported that chitosan-coated PLGA nanoparticles encapsulating budesonide exhibited a high encapsulation efficiency of over 90%. unesp.br Another study developed pH-sensitive nanoparticles using a blend of Eudragit S100 and PLGA, achieving an encapsulation efficiency of 82.3% and a particle size of approximately 110.5 nm, designed for targeted release in the colon. nih.gov The release of the drug from these matrices is governed by diffusion and polymer degradation, which can be modulated by altering the polymer's molecular weight and composition. arvojournals.orgnih.gov

Mesoporous silica (B1680970) nanoparticles (MSNs) have emerged as promising carriers for oral drug delivery due to their high drug loading capacity, tunable pore sizes, and excellent biocompatibility. acs.org The geometry and morphology of MSNs are critical factors that influence their interaction with biological systems, such as mucus retention and cellular uptake. acs.orgacs.org

Studies on budesonide delivery for inflammatory bowel disease (IBD) have shown that the shape of MSNs plays a pivotal role. acs.orgnih.gov Different morphologies, including spherical, rod-like, and dendritic MSNs, have been investigated. acs.orgx-mol.com Dendritic MSNs, in particular, demonstrated enhanced retention time and rapid drug release at inflamed sites, leading to improved therapeutic outcomes in colitis models. acs.orgacs.orgnih.gov To ensure colon-targeted delivery, these budesonide-loaded MSNs are often coated with a pH-responsive polymer like Eudragit S100, which dissolves at the higher pH of the colon, triggering drug release. acs.orgnih.gov This approach improves the stability of the formulation in the upper gastrointestinal tract and ensures the drug reaches its target site. acs.orgacs.org

Solid lipid nanoparticles (SLNs) represent an alternative to polymeric nanoparticles, offering advantages such as high biocompatibility, potential for controlled release, and deep lung deposition when delivered via inhalation. tandfonline.comnih.gov SLNs are formulated from solid lipids and are particularly suitable for encapsulating hydrophobic drugs like budesonide. tandfonline.comtandfonline.com

Budesonide-loaded SLNs have been extensively developed and optimized for pulmonary delivery. tandfonline.comnih.govbjmu.edu.cn Using methods like emulsification-solvent diffusion and ultrasonication, researchers have produced SLNs with high encapsulation efficiencies (over 90%) and particle sizes suitable for inhalation (around 150-220 nm). nih.govbjmu.edu.cnresearchgate.net For example, an optimized formulation using glycerol (B35011) monostearate as the lipid and polyvinyl alcohol (PVA) as a surfactant achieved an entrapment efficiency of 92.5%. nih.govresearchgate.net The in vitro release from these SLNs is often biphasic, characterized by an initial burst release followed by a sustained release phase, which can last for over 24 hours. nih.govbjmu.edu.cn To create a dry powder for inhalation, these SLN suspensions can be co-spray-dried with carriers like lactose. nih.gov

Lignin (B12514952), an abundant natural polyphenol, is gaining attention as a biocompatible and biodegradable material for nanoparticle-based drug delivery. unive.itacs.org Lignin nanoparticles (LNPs) can be formed through processes like nanoprecipitation and self-assembly. unive.itresearchgate.netnih.gov

The entrapment of budesonide in LNPs has been demonstrated as a promising strategy for intestinal drug delivery. acs.orgresearchgate.netnih.govfigshare.com The inherent pH-dependent solubility of lignin allows for the design of smart delivery systems. unive.it Studies show that budesonide can be successfully entrapped within LNPs, and its release can be triggered by changes in pH and the presence of surfactants, mimicking the conditions of the small intestine. acs.orgnih.govnih.gov This stimuli-responsive release makes LNPs a viable platform for the controlled delivery of corticosteroids for conditions like inflammatory bowel disease. acs.orgresearch.fi

The efficiency of a nanoparticle drug delivery system is largely defined by its ability to load a sufficient amount of the drug and release it in a controlled manner. Encapsulation efficiency (EE) and drug loading (DL) are key parameters, alongside the in vitro release profile.

Below are tables summarizing reported data for various budesonide-loaded nanoparticle formulations.

Table 1: Encapsulation Efficiency and Drug Loading of Budesonide Nanoparticles

| Nanoparticle System | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

|---|---|---|---|

| PLGA-CS | >90% | Not Reported | unesp.br |

| PLA Nanoparticles | 65% | 16.25% | arvojournals.orgresearchgate.net |

| PLA Microparticles | 99% | 8.74% | arvojournals.orgresearchgate.net |

| Eudragit S100/PLGA | 82.3% ± 4.6% | 8.1% ± 0.3% | nih.gov |

| Eudragit L100 | ~90% | ~10% | mdpi.com |

| SLNs (GMS/PVA) | 92.5% ± 0.52% | 5.8% ± 0.3% | nih.govresearchgate.net |

| SLNs | 97% | Not Reported | tandfonline.com |

| SLNs | 97.77% ± 2.60% | Not Reported | bjmu.edu.cn |

Note: GMS = Glycerol Monostearate; PVA = Polyvinyl Alcohol; PLGA-CS = Chitosan-coated PLGA.

Table 2: In Vitro Release Characteristics of Budesonide from Nanoparticles

| Nanoparticle System | Release Conditions (Medium) | Release Profile Highlights | Reference |

|---|---|---|---|

| PLA Nanoparticles | PBS (pH 7.4) | ~25% initial burst, ~50% cumulative release over 14 days. | arvojournals.org |

| Eudragit S100/PLGA | pH 1.2, 4.5, 7.4 (simulated GI tract) | <10% release at pH 1.2 in 2h; sustained release at pH 7.4. | nih.gov |

| SLNs (GMS/PVA) | Not specified | Controlled release with a mean release time of 10.4 hours. | nih.govresearchgate.net |

| Lignin Nanoparticles | pH 7.4 with surfactant (SDS) | Triggered release; majority of budesonide released regardless of incomplete particle disintegration. | unive.it |

Note: PBS = Phosphate-Buffered Saline; GI = Gastrointestinal.

Surface Engineering Techniques for Particle Optimization

Surface modification of nanoparticles is a critical strategy to optimize their performance in biological systems. benthamscience.comnih.gov Engineering the particle surface can enhance stability, improve targeting, and control drug release. ekb.eg

For PLGA nanoparticles, one of the most common surface modification techniques is PEGylation , which involves attaching polyethylene (B3416737) glycol (PEG) chains to the particle surface. nih.gov This can be achieved through physical adsorption or by using PLGA-PEG copolymers during nanoparticle formulation. nih.gov PEGylation creates a hydrophilic "stealth" layer that reduces recognition by the immune system, prolongs circulation time, and can enhance diffusion through mucosal barriers. nih.gov

Another approach is the coating of nanoparticles with bioadhesive polymers. For instance, coating budesonide-loaded MSNs with Carbopol or Eudragit S100 serves multiple purposes. ekb.egtjpr.org Eudragit S100 provides pH-sensitive targeting to the colon, while Carbopol can form bonds with functionalized silica carriers to sustain drug release. tjpr.orgosti.gov Similarly, coating PLGA nanoparticles with chitosan not only can improve stability but also imparts a positive surface charge, which can enhance interaction with negatively charged biological membranes. unesp.br

For targeted delivery, ligands such as antibodies, peptides, or aptamers can be conjugated to the nanoparticle surface. benthamscience.comekb.eg This active targeting strategy ensures that the drug-loaded nanoparticles accumulate preferentially at the site of action, increasing therapeutic efficacy while minimizing systemic side effects. benthamscience.comlsu.edu For example, lipid-polymer hybrid nanoparticles (LPNs) have been engineered using the cationic lipid DOTAP to modify the surface of PLGA nanoparticles, creating a positively charged surface that could potentially be used for binding negatively charged molecules like siRNA in combination therapies. researchgate.netnih.gov

Atomic Layer Deposition (ALD) for Nanoscale Film Coating of Particles

Atomic Layer Deposition (ALD) is a sophisticated vapor deposition technique used to apply ultrathin, highly uniform, and conformal films onto substrates at the atomic or molecular level. ethz.ch This method is based on sequential, self-limiting chemical reactions between a precursor and a co-reactant, separated by purge steps. ethz.ch In pharmaceutical science, ALD has emerged as a novel method for the surface nanoengineering of drug particles to precisely control their properties. nih.gov

Research has demonstrated the successful application of ALD to coat micronized budesonide particles with various inorganic nanoscale ceramic films, including aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and silicon dioxide (SiO₂). acs.orgacs.org The process is typically carried out in a fluidized bed reactor, which is advantageous for its scalability and established use in the pharmaceutical industry. acs.orgresearchgate.net For instance, gram-scale batches of budesonide have been coated at a relatively low temperature of 40°C. acs.org

The thickness of the deposited nanofilm is controlled with atomic precision by the number of ALD cycles performed. researchgate.net Studies on budesonide have involved up to 50 cycles for Al₂O₃ and TiO₂ and up to 100 cycles for SiO₂. acs.org Transmission electron microscopy (TEM) analysis confirms that this process yields smooth, conformal films on individual drug particles without significantly altering their surface morphology. ethz.chacs.org

| ALD Film Material | Process Temperature | Reactor Type | Deposition Cycles Applied |

|---|---|---|---|

| Aluminum Oxide (Al₂O₃) | 40°C acs.org | Fluidized Bed Reactor acs.org | 10 to 50 cycles acs.org |

| Titanium Dioxide (TiO₂) | 40°C acs.org | Fluidized Bed Reactor acs.org | 10 to 50 cycles acs.org |

| Silicon Dioxide (SiO₂) | 40°C acs.org | Fluidized Bed Reactor acs.org | 10 to 100 cycles acs.org |

Impact on Release Kinetics and Aerosolization Properties

The application of ALD nanofilms has a profound and tunable impact on the two most critical properties of inhaled pharmaceuticals: drug release kinetics and aerosolization performance. nih.govacs.org

Release Kinetics: In vitro dissolution studies show that ALD coatings dramatically slow the release of budesonide. nih.govacs.org The release rate is inversely proportional to the thickness of the nanofilm; a thicker coating results in a more sustained release profile. acs.orgresearchgate.net For example, uncoated budesonide particles can release 77% of the drug within 30 minutes. acs.org In contrast, budesonide coated with a 10 nm SiO₂ film released only about 55% in the same timeframe. acs.org This effect is consistent across different ceramic materials (Al₂O₃, TiO₂, and SiO₂). acs.orgacs.org Analysis via ex situ TEM during dissolution reveals that the nanofilms remain mostly intact, suggesting the release is governed by the transport of the dissolution medium through the coating. nih.govacs.org

Aerosolization Properties: Surface nanoengineering with ALD significantly improves the aerosolization of budesonide powder. acs.org In vitro tests using a fast screening impactor demonstrated a nearly two-fold increase in the fine particle fraction (FPF) for all ALD-coated formulations after just 10 deposition cycles. nih.govacs.org This enhancement is attributed to a reduction in interparticle cohesive forces, as the ceramic surfaces created by ALD are less adhesive than the surface of the original drug crystals. nih.gov This improved dispersibility allows for more efficient lung deposition without the need for carrier particles like lactose. acs.org

| Formulation | Film Thickness | Cumulative Release at 30 min | Fine Particle Fraction (FPF) Improvement |

|---|---|---|---|

| Uncoated Budesonide | N/A | ~77% acs.org | Baseline nih.gov |

| SiO₂-Coated Budesonide | 6 nm | ~70% acs.org | ~2-fold increase nih.gov |

| SiO₂-Coated Budesonide | 10 nm | ~55% acs.org | Not specified |

| Al₂O₃/TiO₂-Coated Budesonide (10 cycles) | Not specified | Slower than uncoated acs.org | ~2-fold increase nih.gov |

Controlled Release Mechanisms and Design Principles

The goal of controlled-release systems is to deliver a drug at a predetermined rate for a prolonged period. basicmedicalkey.com The design of such systems for compounds like budesonide relies on fundamental physicochemical principles, primarily diffusion and dissolution. unhas.ac.id

Diffusion-Controlled Release Systems

In a diffusion-controlled system, the drug release is governed by its passage through an inert, water-insoluble barrier. nih.gov The rate-limiting step is the diffusion of the drug molecules, a process described by Fick's laws of diffusion. nih.gov There are two primary design types for these systems. basicmedicalkey.comunhas.ac.id

Reservoir Systems: In this design, a core of the drug (the reservoir) is encapsulated within a rate-controlling polymeric membrane. basicmedicalkey.comunhas.ac.id The drug release rate is controlled by the properties of this membrane, such as its thickness and permeability. The ALD-coated budesonide particles are a perfect example of a nanoscale reservoir system. acs.org The budesonide core is the reservoir, and the ceramic nanofilm acts as the rate-controlling membrane. acs.org The release mechanism involves the inward diffusion of the surrounding medium through nanopores in the film, dissolution of the budesonide core, and subsequent outward diffusion of the dissolved drug. acs.org

Matrix Systems: Here, the drug is uniformly dispersed throughout a solid, non-dissolving polymer matrix. basicmedicalkey.com The drug molecules must diffuse through the tortuous pathways of the polymer network to be released. The release rate in these systems typically decreases over time as the diffusion path length for the remaining drug increases.

The design of these systems requires careful consideration of the drug's properties and the polymer carrier's characteristics to achieve the desired, often zero-order, release profile. nih.gov

Dissolution-Controlled Release Systems

Dissolution-controlled systems are designed for drugs where the release rate is limited by the speed at which the drug or its surrounding matrix dissolves in the physiological medium. unhas.ac.id The Noyes-Whitney equation quantitatively describes this process, highlighting the importance of the drug's surface area and solubility. unhas.ac.id

Matrix Dissolution Systems: In this design, the drug is dispersed within a slowly dissolving or erodible polymer matrix. basicmedicalkey.com As the polymer matrix dissolves, the drug is exposed to the solvent and released. basicmedicalkey.com Formulations for oral delivery of budesonide for inflammatory bowel disease often use this principle, employing polymers like Hypromellose K4M and Xanthan Gum that swell and slowly dissolve to provide sustained release in the gastrointestinal tract. impactfactor.orgresearchgate.net

Encapsulation/Coating Dissolution Systems: This approach involves coating drug particles or granules with a polymer that dissolves at a specific rate. basicmedicalkey.comunhas.ac.id A common application is enteric coating, where polymers like Eudragit® are used. ucl.ac.uk These polymers are insoluble at the low pH of the stomach but dissolve at the higher pH of the intestine, thus delaying and targeting drug release. impactfactor.orgucl.ac.uk Commercial budesonide formulations utilize this technology to target release to specific regions of the intestine. ucl.ac.uk

The selection of polymers and the design of the formulation (e.g., tablet, coated pellets) are critical in dictating the onset, rate, and duration of drug release in these systems. impactfactor.orgucl.ac.uk

Emerging Research Perspectives and Future Directions in Budesonide 21 Acetate Chemistry

Development of Next-Generation Analytical Techniques for Trace Analysis and Isomer Characterization

The accurate detection and characterization of Budesonide (B1683875) 21-acetate, particularly at trace levels and in the presence of its isomers, are critical for pharmaceutical quality control. Future research is focused on moving beyond standard High-Performance Liquid Chromatography (HPLC) to more sensitive and specific next-generation analytical techniques.

Advanced hyphenated techniques, especially Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), are at the forefront of this development. LC-QTOF-MS offers high-resolution mass accuracy, enabling the confident identification and structural elucidation of not only Budesonide 21-acetate but also its related impurities and degradation products from complex matrices. This technique was successfully used to identify 10 different budesonide-related impurities in a thermal forced degradation study frontiersin.org.

A significant challenge in budesonide analysis is the presence of stereoisomers, as the parent compound consists of a nearly 1:1 mixture of the 22R and 22S epimers mdpi.com. The separation and quantification of these epimers are crucial as they may exhibit different pharmacological and pharmacokinetic profiles. Next-generation approaches involve the development of novel chiral stationary phases for HPLC and Ultra-Performance Liquid Chromatography (UPLC) to achieve baseline separation of these epimers. Furthermore, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are being employed for the unambiguous structural characterization of isolated isomers and impurities nih.gov.

| Analytical Technique | Application in this compound Analysis | Key Advantages |

|---|---|---|

| HPLC-UV | Quantification of known impurities and degradation products. | Robust, widely available, suitable for routine quality control. |

| LC-QTOF-MS | Structural identification of unknown impurities and degradation products. frontiersin.org | High resolution, high mass accuracy, enables elemental composition determination. |

| Chiral Chromatography (HPLC/UPLC) | Separation and quantification of the 22R and 22S epimers. mdpi.com | Allows for the study of isomer-specific properties. |

| NMR Spectroscopy | Unambiguous structural confirmation of isolated impurities and isomers. nih.gov | Provides detailed structural information, including stereochemistry. |

Exploration of Novel Synthetic Routes for Improved Yields and Green Chemistry Principles

Traditional synthesis of this compound involves the acetylation of the 21-hydroxyl group of a suitable precursor, like 16α-Hydroxy Prednisolone (B192156), using reagents such as acetic anhydride (B1165640) nih.gov. While effective, future research is aimed at developing novel synthetic routes that not only improve reaction yields but also align with the principles of green chemistry.

Exploration into one-pot synthesis procedures is a key area of interest. For related derivatives like budesonide 21-phosphate, a one-pot method using tetrabutylammonium (B224687) hydrogen phosphate (B84403) and trichloroacetonitrile (B146778) has been shown to produce the desired product in high yield (83%) under mild, room-temperature conditions researchgate.net. This approach is safer, more manageable, and avoids the production of strong acids, representing a significant improvement over older methods researchgate.net. Adapting such efficient, milder methodologies for the synthesis of this compound is a promising future direction.

Applying green chemistry principles is essential for sustainable pharmaceutical manufacturing nih.govnih.gov. This involves:

Solvent Selection: Replacing hazardous solvents with greener alternatives like cyclopentyl methyl ether (CPME) or methyl-tetrahydrofuran (Me-THF) pharmaffiliates.com.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to minimize waste and improve reaction efficiency. Biocatalysis, using enzymes to perform specific chemical transformations, represents a particularly promising green alternative.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |

|---|---|---|

| Use of Greener Solvents | Replacing chlorinated solvents with alternatives like Me-THF or CPME. pharmaffiliates.com | Reduced environmental impact and improved process safety. |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure, similar to novel budesonide 21-phosphate synthesis. researchgate.net | Increased efficiency, reduced waste, lower energy consumption. |

| Catalytic Reagents | Employing catalysts for the acetylation step instead of excess reagents. | Higher atom economy, reduced process mass intensity (PMI). |

| Biocatalysis | Using enzymes for selective acetylation. | High selectivity, mild reaction conditions, biodegradable catalysts. |

Rational Design of 21-Position Derivatives with Tailored Biochemical Properties through Computational Methods

The 21-position of the budesonide molecule is a prime target for modification to create derivatives with tailored biochemical properties. The acetate (B1210297) group in this compound itself modifies the parent compound's physicochemical characteristics nih.gov. Future research is leveraging computational methods for the rational, in silico design of novel 21-position derivatives.

Molecular docking simulations are a powerful tool to predict the binding affinity and orientation of designed derivatives within the ligand-binding pocket of the glucocorticoid receptor (GR). Studies on other corticosteroids have successfully used docking to evaluate how different substituents interact with key amino acid residues in the receptor, which correlates with biological activity researchgate.netresearchgate.net. This approach allows researchers to screen virtual libraries of potential derivatives and prioritize the most promising candidates for synthesis. For instance, computational modeling can be used to design derivatives with enhanced GR binding affinity or selectivity.

Beyond receptor binding, computational tools can predict key Absorption, Distribution, Metabolism, and Excretion (ADME) properties. By calculating parameters like lipophilicity (logP), water solubility, and potential for metabolism, scientists can design 21-position derivatives that are, for example, more water-soluble for specific formulations or are designed as prodrugs that release the active budesonide molecule at a targeted site.

| Computational Method | Application in Derivative Design | Desired Outcome/Property |

|---|---|---|

| Molecular Docking | Predicting binding interactions with the glucocorticoid receptor. researchgate.net | Enhanced potency, improved receptor selectivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate chemical structure with biological activity. | Prediction of activity for unsynthesized compounds. |

| In Silico ADME Prediction | Calculating properties like solubility, permeability, and metabolic stability. researchgate.net | Improved bioavailability, tailored prodrug release, reduced systemic exposure. |

| Density Functional Theory (DFT) | Calculating electronic structure to understand reactivity and stability. mdpi.com | Design of more stable molecules, prediction of reaction pathways. |

Advanced Characterization of Minor Degradation Products and Their Formation Pathways

Ensuring the stability of a drug substance is paramount. Research into the degradation of budesonide reveals the formation of several minor products under various stress conditions, such as heat, light, and oxidation. Advanced characterization of these degradants, which may include this compound itself as an impurity or a related degradation product, is crucial for ensuring drug safety and efficacy.

Forced degradation studies are a key tool, where budesonide is exposed to harsh conditions to intentionally generate degradation products frontiersin.org. High-resolution mass spectrometry (LC-MS/MS, LC-QTOF-MS) is then used to identify the exact mass and fragmentation patterns of these minor products, allowing for their structural elucidation frontiersin.org.

Key degradation pathways that have been identified for budesonide include oxidation and photo-isomerization.

Oxidation: An aerobic oxidation process has been proposed as a pathway for the formation of several impurities, including budesonide impurity D, 17-carboxylate, and 17-ketone frontiersin.org.

Photodegradation: Exposure to UV light can induce a rearrangement of the steroid's A-ring, leading to the formation of an isomeric impurity known as Lumibudesonide nih.govnih.gov.

Detailed mechanistic studies are ongoing to fully understand the kinetics and contributing factors of these degradation pathways. This knowledge is vital for developing stable formulations and defining appropriate storage conditions.

| Degradation Product | Formation Pathway | Analytical Characterization Technique |

|---|---|---|

| Lumibudesonide | Photo-isomerization (UV exposure). nih.govnih.gov | LC-MS/MS, NMR nih.gov |

| Budesonide Impurity D | Aerobic Oxidation. frontiersin.org | LC-QTOF-MS frontiersin.org |

| 17-Carboxylate Derivative | Aerobic Oxidation. frontiersin.org | LC-QTOF-MS frontiersin.org |

| 17-Ketone Derivative | Aerobic Oxidation. frontiersin.org | LC-QTOF-MS frontiersin.org |

Integration of Multi-Omics Approaches in Understanding Prodrug Biotransformation and Cellular Responses